molecular formula C19H22FN7O3 B2861680 2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide CAS No. 847409-54-5

2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide

Cat. No.: B2861680
CAS No.: 847409-54-5
M. Wt: 415.429
InChI Key: RAADLIUQZXRFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide is a synthetic small molecule provided for research purposes. While direct biological data for this compound is limited in public literature, its structure offers significant research potential. The molecule features a xanthine core, a privileged scaffold in medicinal chemistry, which is strategically functionalized with a 4-(2-fluorophenyl)piperazine moiety . This structural motif is found in compounds with documented activity on neurological targets; for instance, close analogs incorporating the phenylpiperazine group have been developed as selective agonist radioligands for the dopamine D4 receptor, a target of interest for central nervous system disorders . Furthermore, 8-substituted xanthine derivatives, in general, have been extensively investigated for their potent inhibitory effects on enzymes like dipeptidylpeptidase-IV (DPP-IV), highlighting the therapeutic relevance of this chemical class . The presence of the acetamide group can enhance solubility and is a common feature in compounds designed for antimicrobial and anticancer screening, as seen in other heterocyclic systems like quinazolinones . This combination of structural elements makes 2-[8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide a compound of high interest for exploratory research in areas including but not limited to neuropharmacology, enzymology, and oncology. Researchers can utilize this molecule as a key intermediate or a reference standard in structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN7O3/c1-24-17-16(18(29)23-19(24)30)27(10-14(21)28)15(22-17)11-25-6-8-26(9-7-25)13-5-3-2-4-12(13)20/h2-5H,6-11H2,1H3,(H2,21,28)(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAADLIUQZXRFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide, also known by its CAS number 847409-16-9, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of 2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide is C26H31FN6O2C_{26}H_{31}FN_6O_2, with a molecular weight of 478.6 g/mol. The compound features a purine core substituted with a piperazine moiety, which is known for its diverse pharmacological effects.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds related to 2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide. For instance, similar derivatives have shown significant antiproliferative activity against various cancer cell lines, including HeLa and MCF-7 cells. These compounds induce apoptosis and cell cycle arrest at the G2/M phase, suggesting a mechanism involving tubulin polymerization inhibition .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHeLa0.52
Compound BMCF-70.34
Compound CHT-290.86

The mechanisms through which 2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide exerts its biological effects include:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells through various signaling pathways.
  • Cell Cycle Arrest : It has been observed to arrest cells in the G2/M phase, preventing mitosis and leading to cell death.
  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .

Pharmacological Studies

Pharmacological evaluations have demonstrated that derivatives of this compound can act as selective inhibitors of certain enzymes and receptors. For example, studies indicate that piperazine derivatives can exhibit activity against various biological targets including serotonin receptors and dopamine receptors, contributing to their therapeutic profiles in treating disorders such as anxiety and depression .

Case Studies

In a notable case study involving a derivative of this compound, researchers observed a significant reduction in tumor size in animal models treated with the compound compared to control groups. The study highlighted the importance of further clinical trials to establish efficacy and safety profiles for human applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

  • Compound 13 (8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione): This spirocyclic compound shares a piperazine group but lacks the purine core. Instead, it incorporates a diazaspirodecane system.
  • Compound 14 (3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) :
    Substitution with a 3-chlorophenyl group introduces a heavier halogen, which could increase metabolic stability but reduce solubility relative to the target compound’s 2-fluorophenyl group .

Functional Group Variations

  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid : This compound (CAS: 180576-05-0) features a fluorenylmethoxycarbonyl (Fmoc)-protected piperazine linked to acetic acid. While structurally distinct from the target compound, the Fmoc group highlights the role of protective strategies in synthesizing piperazine derivatives, suggesting that the target compound’s synthesis may require similar safeguarding of reactive sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.